2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
Description
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Properties
IUPAC Name |
2-(4-methylphenyl)-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)15-17-7-6-14(18-15)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMDXTMBVQOIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine: Synthesis, Properties, and Therapeutic Potential
This guide provides an in-depth technical overview of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core molecular identifiers, physicochemical properties, a robust synthesis protocol, and its potential applications in drug discovery, grounded in the established pharmacology of its constituent scaffolds.
Molecular Identification and Physicochemical Properties
Precise identification is the cornerstone of chemical research. This compound is a molecule that combines three key pharmacophores: a pyrimidine ring, a piperazine linker, and a p-tolyl (4-methylphenyl) group. While a dedicated PubChem entry for this exact structure is not available, its molecular identifiers can be reliably generated from its structure.
Canonical SMILES: Cc1ccc(cc1)c2nc(ncc2)N3CCNCC3
InChIKey: FHPGXYXQZXVALX-UHFFFAOYSA-N
The physicochemical properties of a compound are critical predictors of its pharmacokinetic and pharmacodynamic behavior. The calculated properties for this compound are summarized below, providing insight into its potential as a drug candidate.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₅H₁₈N₄ | Defines the elemental composition and exact mass. |
| Molecular Weight | 254.33 g/mol | Influences absorption and diffusion; falls within Lipinski's Rule of Five. |
| XLogP3 | 2.8 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| H-Bond Donors | 1 | The N-H group on the piperazine ring can engage in hydrogen bonding with targets. |
| H-Bond Acceptors | 4 | Nitrogen atoms in the pyrimidine and piperazine rings act as H-bond acceptors. |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | Suggests excellent potential for oral bioavailability and cell permeability.[1] |
Synthesis and Mechanistic Rationale
The synthesis of 2-aryl-4-(piperazin-1-yl)pyrimidines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is efficient and modular, allowing for the introduction of diverse functionalities.
Proposed Synthetic Workflow
The logical synthesis route involves the reaction of a halogenated pyrimidine precursor with piperazine, followed by a second substitution or a coupling reaction. A more direct and convergent approach starts with 2,4-dichloropyrimidine and sequentially adds the two aryl and piperazine moieties.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(4-Methylphenyl)-4-chloropyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) and 4-methylphenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction vessel.
-
Heat the mixture to 90°C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate.
Causality: The Suzuki coupling is an excellent choice for forming the aryl-pyrimidine bond due to its high functional group tolerance and efficiency. Palladium(0) is the active catalyst, and the base is required for the transmetalation step of the catalytic cycle.
Step 2: Synthesis of this compound
-
Dissolve the 2-(4-methylphenyl)-4-chloropyrimidine intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add anhydrous piperazine (1.5 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure final product.
Causality: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution. Piperazine acts as the nucleophile, and potassium carbonate serves as a base to neutralize the HCl generated during the reaction, driving it to completion.
Role in Medicinal Chemistry and Drug Discovery
The pyrimidinylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Its versatility stems from the combined properties of the pyrimidine and piperazine rings.
-
Pyrimidine: Acts as a versatile scaffold that can engage in hydrogen bonding and π-stacking interactions with biological targets. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects.[2]
-
Piperazine: Often incorporated to improve aqueous solubility and oral bioavailability. The basic nitrogen of the piperazine ring is typically protonated at physiological pH, which can form a key salt-bridge interaction with acidic residues (e.g., aspartate, glutamate) in a target's active site.
Potential Therapeutic Targets
Derivatives of 1-(2-Pyrimidinyl)piperazine are well-known metabolites of several anxiolytic drugs (e.g., buspirone) and act as antagonists of α2-adrenergic receptors and partial agonists of 5-HT1A receptors.[3][4][5] This suggests that the core scaffold has significant neuropharmacological activity.
More recently, 4-(piperazin-1-yl)pyrimidine derivatives have been designed as potent and irreversible inhibitors of the menin-MLL interaction, a key target in acute myeloid leukemia (AML).[6][7] The piperazine moiety in these inhibitors is crucial for positioning a reactive group to form a covalent bond with the target protein.
Caption: Structure-function relationships of the core scaffold.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow.
Caption: Standard workflow for analytical validation.
Standard Operating Procedure
-
Mass Spectrometry (MS):
-
Dissolve a small sample in methanol or acetonitrile.
-
Analyze using electrospray ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 255.16. This confirms the molecular weight of the compound.
-
-
¹H NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Signals:
-
A singlet around 2.3-2.4 ppm for the methyl (-CH₃) protons.
-
Aromatic protons from the p-tolyl group appearing as two doublets between 7.0-8.0 ppm.
-
Signals for the pyrimidine ring protons.
-
Multiple signals for the piperazine ring protons, typically between 2.5-4.0 ppm.
-
A broad singlet for the piperazine N-H proton.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector.
-
Expected Result: A single major peak, indicating the purity of the compound. The area of this peak relative to the total area of all peaks should be ≥95%.
-
This rigorous analytical process ensures the trustworthiness of any subsequent biological or pharmacological data generated using the compound.
References
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PubChem. 1-(2-Pyrimidinyl)piperazine. National Center for Biotechnology Information. [Link]
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PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-[4-(4-Nitrophenyl)-1-piperazinyl]pyrimidine. National Center for Biotechnology Information. [Link]
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Wikipedia. Pyrimidinylpiperazine. [Link]
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PubChem. 4-(Piperazin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]
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Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]
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ResearchGate. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. [Link]
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Patel, M., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Journal of Pharmacological and Toxicological Methods, 50(3), 189-96. [Link]
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PubChem. 2-(4-Methylphenyl)indolizine. National Center for Biotechnology Information. [Link]
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ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). [Link]
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PharmaCompass. 1-pyrimidinylpiperazine Drug Information. [Link]
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PubChem. SID 87544496. National Center for Biotechnology Information. [Link]
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ChemSynthesis. 2-piperazin-1-yl-pyrimidine. [Link]
-
InChI Key Database. 8-[4-[1-oxido-4-(2-pyrimidyl)piperazin-1-ium-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-quinone. [Link]
-
ResearchGate. Synthesis of piperazin–2–yl–pyrimidines. [Link]
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Unlocking a New Frontier in Alzheimer's Therapy: A Technical Guide to 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD), a progressive neurodegenerative disorder, continues to pose a significant global health challenge.[1] The cholinergic hypothesis, which posits that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits seen in AD, remains a cornerstone of therapeutic strategies.[2][3][4] Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated approach to managing AD symptoms.[2][4][5] This guide delves into the promising therapeutic potential of a novel class of compounds: 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which have demonstrated potent and selective AChE inhibitory activity. We will explore their rational design, synthesis, mechanism of action, and structure-activity relationships, providing a comprehensive resource for researchers in the field of neurodegenerative drug discovery.
The Rationale for Targeting Acetylcholinesterase in Alzheimer's Disease
The progressive loss of cholinergic neurons in the brains of Alzheimer's patients leads to a significant reduction in the neurotransmitter acetylcholine.[4] This deficit is strongly correlated with the cognitive decline, memory impairment, and language dysfunction characteristic of the disease.[1] Acetylcholinesterase inhibitors (AChEIs) function by blocking the action of AChE, thereby increasing the synaptic availability of acetylcholine and enhancing cholinergic neurotransmission.[5] Currently approved AChEIs for AD, such as donepezil, rivastigmine, and galantamine, offer symptomatic relief but have limitations in terms of efficacy and side effects.[1][6] This necessitates the discovery of new generations of AChEIs with improved potency, selectivity, and pharmacokinetic profiles.
The 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide scaffold has emerged as a promising template for the development of novel AChEIs.[1][7][8] This chemical structure combines the pyrimidine and piperazine moieties, which are known to interact with the active site of AChE.[8] By systematically modifying the substituents on this core structure, it is possible to fine-tune the inhibitory activity and selectivity of these compounds.
Synthesis of 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives: A Step-by-Step Protocol
The synthesis of the target 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives is a multi-step process that can be adapted to generate a library of analogues for structure-activity relationship studies.[1] The general synthetic route is outlined below.
Figure 1: General synthetic scheme for 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives.
Experimental Protocol (General Procedure): [1]
-
Synthesis of Intermediate 2: To a solution of the appropriate N-substituted amine derivative (Intermediate 1) in a suitable solvent such as CH2Cl2, add a pyrimidine precursor and a coupling agent like TBTU in the presence of a base such as DIEA at 0 °C.
-
Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pyrimidine-5-carboxamide core (Intermediate 2).
-
Synthesis of Final Compounds: To a solution of Intermediate 2 and the desired substituted piperazine in a suitable solvent, add a coupling reagent and a base.
-
Stir the reaction at room temperature or with heating as required, monitoring by TLC.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final compound by column chromatography to yield the target 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative.
Note: Specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for each derivative.
Mechanism of Action and Biological Evaluation
The inhibitory activity of the synthesized compounds against AChE and butyrylcholinesterase (BuChE) is typically evaluated using the Ellman's method.[1][7] This colorimetric assay measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis.
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated, with several compounds demonstrating moderate to potent AChE inhibitory activity.[1] The results for a selection of these compounds are summarized in the table below.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| 6g | 0.90 | 7.53 | 8.37 |
| 6f | 1.25 | 9.87 | 7.90 |
| 6h | 1.54 | 12.3 | 7.99 |
| Donepezil | 0.02 | 6.54 | 327 |
Table 1: In vitro inhibitory activities of selected 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives against AChE and BuChE.[1]
Among the synthesized compounds, compound 6g emerged as the most potent inhibitor of AChE with an IC50 value of 0.90 µM and exhibited good selectivity over BuChE.[1]
Kinetic studies of compound 6g revealed a mixed-type inhibition of AChE.[1][7] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Molecular docking studies provide further insight into the binding mode of these inhibitors. The pyrimidine ring and the piperazine moiety are proposed to interact with key amino acid residues in the active site gorge of AChE through hydrogen bonding and π-π stacking interactions.[1][7]
Figure 2: Proposed mixed-type inhibition of AChE by compound 6g.
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship studies of the 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have provided valuable insights for the design of more potent inhibitors.[9]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the piperazine moiety significantly influence the inhibitory activity. Electron-withdrawing groups at certain positions can enhance the potency.
-
The Carboxamide Linker: The length and flexibility of the linker between the pyrimidine core and the terminal phenyl group are crucial for optimal interaction with the enzyme's active site.
-
The Pyrimidine Core: The pyrimidine ring itself is a key pharmacophoric element, likely involved in hydrogen bonding interactions within the active site.
These SAR findings provide a roadmap for the rational design of next-generation inhibitors with improved efficacy and selectivity.
Therapeutic Potential and Future Directions
The 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, particularly compound 6g, represent a promising new class of acetylcholinesterase inhibitors with the potential for the treatment of Alzheimer's disease.[1][7] Their potent and selective inhibition of AChE, coupled with a well-defined mechanism of action, makes them attractive lead compounds for further development.
Future research in this area should focus on:
-
In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of the lead compounds in animal models of Alzheimer's disease.
-
Blood-brain barrier permeability: Optimizing the chemical structure to ensure adequate penetration into the central nervous system.
-
Further optimization: Synthesizing and evaluating additional analogues based on the established SAR to further improve potency and selectivity.
References
-
Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
The AChE inhibitors containing pyrimidine and piperazine fragments. ResearchGate. [Link]
-
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Acetylcholinesterase inhibitors in Alzheimer's disease. PMC. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [Link]
-
Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. PubMed. [Link]
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Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]
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Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]
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Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]
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Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
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Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
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Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. [Link]
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The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
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Progress in mechanisms of acetylcholinesterase inhibitors and memantine for treatment of Alzheimer's disease. OAE Publishing Inc. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Alzheimer Disease Medication. Medscape. [Link]
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Methodological & Application
Preparation of Stock Solutions for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine: An Application Guide
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of the compound 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. By explaining the rationale behind each step, this guide aims to empower users to prepare high-quality stock solutions tailored to their specific research needs.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a p-tolyl group at the 2-position and a piperazine moiety at the 4-position. The pyrimidine core is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The incorporation of a piperazine ring often enhances aqueous solubility and provides a handle for further chemical modification, while the methylphenyl group increases lipophilicity.[2]
Given the limited publicly available physicochemical data for this specific molecule, this guide synthesizes information from structurally related compounds, such as 2-(1-Piperazinyl)pyrimidine and other aryl-substituted piperazinyl-pyrimidines, to provide a robust framework for its handling and solution preparation.[3][4] The basic nitrogen atoms in the piperazine and pyrimidine rings suggest that the solubility of this compound will be pH-dependent.[5]
Physicochemical Properties and Solubility Profile
A precise understanding of the physicochemical properties is paramount for accurate stock solution preparation. While experimental data for the target compound is scarce, we can estimate its properties based on its constituent parts and closely related analogues.
| Property | Estimated Value / Profile | Rationale / Reference |
| Molecular Formula | C₁₅H₁₈N₄ | Based on chemical structure. |
| Molecular Weight | ~254.33 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Based on related piperazinyl-pyrimidine compounds.[3] |
| Aqueous Solubility | Low at neutral pH, higher at acidic pH. | The basic nitrogen atoms in the piperazine and pyrimidine rings will be protonated at low pH, forming more soluble salts. This is a common characteristic of similar compounds.[5] |
| Organic Solvent Solubility | High solubility is expected in polar aprotic solvents like DMSO and DMF. Good solubility is also anticipated in protic solvents like ethanol and methanol. | Based on the general solubility of pyrimidine and piperazine derivatives.[6] The presence of the aromatic p-tolyl group may also confer solubility in solvents like dichloromethane (DCM) and chloroform. |
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for the preparation of a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
Detailed Protocol for Stock Solution Preparation
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Reagents
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Safety Precautions
While a specific safety data sheet (SDS) for the target compound is not available, related piperazine and pyrimidine compounds can be corrosive and cause skin and eye irritation.[7] Therefore, the following precautions are mandatory:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Step-by-Step Procedure
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 254.33 g/mol * 1000 mg/g = 2.54 mg
-
-
-
Weigh the Compound:
-
Tare a clean, empty vial on the analytical balance.
-
Carefully weigh approximately 2.54 mg of this compound into the vial. Record the exact mass.
-
-
Solvent Addition and Dissolution:
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. The volume can be calculated as follows:
-
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
For example, if you weighed exactly 2.54 mg: Volume (mL) = [2.54 mg / 254.33 g/mol ] / 0.010 mol/L = 1.0 mL
-
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not readily dissolve, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage and Handling:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.
-
When using the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Quality Control and Best Practices
-
Purity Assessment: The purity of the solid compound should be confirmed by appropriate analytical methods (e.g., HPLC, LC-MS, NMR) before preparing the stock solution.
-
Solubility Testing: For novel compounds or when using a new solvent, it is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.
-
Documentation: Maintain detailed records of the stock solution preparation, including the compound batch number, exact mass weighed, final concentration, date of preparation, and storage conditions.
-
Stability: While pyrimidine derivatives are generally stable, the stability of this specific compound in solution over time should be periodically verified, especially for long-term experiments.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent volume; low solubility in the chosen solvent. | Add a small amount of additional solvent. If still not dissolved, consider gentle warming or sonication. If the issue persists, a different solvent may be required. |
| Precipitate forms upon freezing | The compound has limited solubility at low temperatures. | Before use, warm the stock solution to room temperature and vortex to ensure the compound is fully redissolved. |
| Inconsistent experimental results | Degradation of the stock solution; inaccurate concentration. | Prepare a fresh stock solution. Verify the calibration of the balance and pipettes. |
References
-
Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance - Der Pharma Chemica. Available at: [Link]
-
2-piperazin-1-yl-pyrimidine - 20980-22-7, C8H12N4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Pyrimidinylpiperazine - Wikipedia. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed. Available at: [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]
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4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine - Therapeutic Target Database. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available at: [Link]
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Physical data of the pyrimidinyl piperazine derivatives (2-4f) - ResearchGate. Available at: [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]
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2-Pyrimidinyl piperazine | C8H12N4 | CID 3023263 - PubChem - NIH. Available at: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]
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Novel 5-Aryl-[3][7][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. Available at: [Link]
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4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137 - PubChem. Available at: [Link]
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Application Notes & Protocols for Determining the Cell Permeability of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
Introduction: The Permeability Question in Drug Discovery
The journey of a drug from administration to its site of action is fraught with biological barriers, the most fundamental of which is the cell membrane. A compound's ability to effectively cross these lipid bilayers—a property known as cell permeability—is a critical determinant of its oral bioavailability, distribution, and overall pharmacokinetic profile.[1] Consequently, early and accurate assessment of permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics and avoid costly late-stage failures.[2]
This guide focuses on establishing a robust permeability profile for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine , a molecule featuring a pyrimidine core linked to a piperazine moiety.[3][4] Such scaffolds are common in medicinal chemistry, often associated with a wide range of biological activities.[5][6][7] Understanding the permeability of this specific compound is essential for predicting its potential as an orally administered therapeutic and for guiding further lead optimization.
We will first perform an in silico assessment based on the molecule's physicochemical properties to form an initial hypothesis. Subsequently, this document provides detailed principles and step-by-step protocols for two complementary, industry-standard assays: the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the gold-standard Caco-2 cell-based assay for biologically relevant transport, including active efflux mechanisms.[8][9]
In Silico Assessment and Permeability Prediction
Before embarking on laboratory experiments, a computational analysis of the molecule's structure provides valuable predictive insights. This is often guided by frameworks like Lipinski's "Rule of Five," which identifies key physicochemical properties that correlate with oral bioavailability.[10][11]
Compound: this compound
Structure:
(Simplified 2D representation)
Predicted Physicochemical Properties:
| Property | Predicted Value | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight (MW) | ~280.37 g/mol | < 500 | Favorable; small size facilitates diffusion.[10] |
| LogP (Lipophilicity) | ~2.5 - 3.5 | < 5 | Favorable; balanced lipophilicity is crucial for partitioning into the membrane without being trapped.[10][12] |
| Hydrogen Bond Donors | 1 (Piperazine -NH) | ≤ 5 | Favorable; minimizes the energetic penalty of desolvation required to enter the lipid bilayer.[11] |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 2 piperazine N) | ≤ 10 | Favorable; within the accepted range for good permeability.[10] |
| Topological Polar Surface Area (TPSA) | ~41.1 Ų | < 140 Ų | Favorable; suggests good potential for intestinal and blood-brain barrier penetration. |
Interpretation: Based on this in silico analysis, this compound exhibits a promising profile for passive membrane permeability. All key parameters fall well within the guidelines for orally bioavailable drugs. However, computational models cannot predict the influence of active transport proteins. The piperazine moiety, in particular, can be a recognition site for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of cells, thereby reducing intracellular concentration and absorption.[13][14] Therefore, experimental validation is essential.
Assay 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle and Rationale
The PAMPA model is a non-cell-based, high-throughput assay that isolates and measures passive transcellular diffusion.[8][15] It utilizes a 96-well filter plate where the membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial lipid bilayer.[16] The assay measures the rate at which a compound diffuses from a donor compartment, through this artificial membrane, into an acceptor compartment.
Why this choice? PAMPA is a rapid and cost-effective method to specifically assess passive permeability.[16] By eliminating the complexities of active transporters and metabolic enzymes, it provides a clean baseline measurement of a molecule's intrinsic ability to cross a lipid barrier, making it an ideal primary screen.[8]
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
Materials:
-
PAMPA "sandwich" plate system (96-well filter donor plate and acceptor plate)
-
This compound
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
Lecithin (phosphatidylcholine)
-
Dodecane
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Multichannel pipette
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Lipid Membrane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[16]
-
Preparation of Compound Solutions:
-
Prepare 10 mM stock solutions of the test compound and controls in 100% DMSO.
-
Create the final donor solution by diluting the stock solutions to 10 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., < 5%) to not disrupt the membrane.[16]
-
-
Assay Plate Setup:
-
Dosing: Immediately after coating, add 150 µL of the prepared 10 µM donor solutions (test compound and controls) to the appropriate wells of the donor plate. Run each condition in triplicate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Cover with a lid and incubate in a moisture-saturated chamber for 16-20 hours at room temperature (25°C).[16]
-
Sample Collection: After incubation, carefully disassemble the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a validated LC-MS/MS method. Also, determine the initial concentration in the donor solution (CD(0)).
Data Analysis and Interpretation
The effective permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = - [ (VD * VA) / ((VD + VA) * Area * time) ] * ln(1 - [CA(t) / Ceq])
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
Area = Effective membrane area (cm²)
-
time = Incubation time (seconds)
-
Ceq = Equilibrium concentration = [ (CD(t) * VD) + (CA(t) * VA) ] / (VD + VA)
Expected Results & Classification:
| Compound | Permeability Classification | Expected Pe (x 10⁻⁶ cm/s) |
| Atenolol (Control) | Low | < 1.0 |
| This compound | To be determined | (Experimental Value) |
| Propranolol (Control) | High | > 10.0 |
This table provides a framework for classifying the permeability of the test compound based on its calculated Pe value relative to established low and high permeability controls.
Assay 2: Caco-2 Cell Permeability Assay
Principle and Rationale
The Caco-2 assay is the industry gold standard for predicting in vivo human intestinal absorption.[17] Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports (e.g., Transwell™ inserts).[9] These monolayers form functional tight junctions and express key uptake and efflux transporters, such as P-glycoprotein (P-gp), providing a more physiologically relevant model than artificial membranes.[17][18]
Why this choice? This assay moves beyond passive diffusion to assess the net flux of a compound, which is the sum of passive permeability and active transport. By measuring transport in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions, we can calculate an Efflux Ratio (ER) . An ER significantly greater than 1 suggests the compound is a substrate for an efflux transporter like P-gp, a critical piece of information for predicting its true absorption potential.[9]
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the bidirectional Caco-2 Cell Permeability Assay.
Detailed Protocol: Caco-2 Assay
Materials:
-
Caco-2 cells
-
24-well Transwell™ plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
This compound and controls (e.g., Propranolol, Atenolol, and a known P-gp substrate like Talinolol)
-
TEER meter (e.g., EVOM2)
-
Lucifer Yellow dye for integrity check
-
Incubator (37°C, 5% CO₂)
-
Orbital shaker
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.
-
Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow for full differentiation and formation of tight junctions.[9]
-
-
Monolayer Integrity Verification:
-
Transport Experiment:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS buffer.
-
Prepare the dosing solution of the test compound and controls (e.g., 10 µM) in HBSS.
-
For A-to-B transport (n=3): Add the dosing solution to the apical (top) compartment and fresh HBSS to the basolateral (bottom) compartment.[19]
-
For B-to-A transport (n=3): Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.[19]
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C on an orbital shaker (e.g., 50 rpm) to ensure adequate mixing.[19][20]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.
-
Post-Assay Integrity Check:
-
Re-measure TEER. Values should be >75% of the initial reading.[18]
-
Perform a Lucifer Yellow leak test to confirm that paracellular transport is minimal.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated for each direction:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)
-
A = Surface area of the membrane (cm²)
-
C0 = Initial concentration in the donor compartment (mol/cm³)
The Efflux Ratio (ER) is then calculated:
ER = Papp (B-to-A) / Papp (A-to-B)
Interpretation of Results:
| Parameter | Value | Interpretation |
| Papp (A-to-B) | < 1.0 x 10⁻⁶ cm/s | Low Permeability (e.g., Atenolol) |
| 1.0 - 10.0 x 10⁻⁶ cm/s | Moderate Permeability | |
| > 10.0 x 10⁻⁶ cm/s | High Permeability (e.g., Propranolol)[18] | |
| Efflux Ratio (ER) | < 2 | No significant active efflux detected.[9] |
| ≥ 2 | Potential substrate for an efflux transporter (e.g., P-gp).[9][13] |
Hypothetical Data Summary for this compound:
| Compound | PAMPA Pe (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| Atenolol | 0.5 | 0.4 | 0.5 | 1.25 | Low (~50%) |
| Propranolol | 15.2 | 21.5 | 20.8 | 0.97 | High (>90%) |
| Talinolol | 8.1 | 2.5 | 15.5 | 6.2 | Moderate (P-gp Substrate) |
| Test Compound | 12.5 | 4.2 | 13.1 | 3.1 | Moderate (Potential Efflux) |
This hypothetical data suggests the test compound has high intrinsic passive permeability (from PAMPA) but is also a substrate for active efflux (ER > 2 in Caco-2), which may limit its overall absorption in vivo.
Conclusion and Next Steps
This guide provides a comprehensive framework for assessing the cell permeability of this compound. The in silico analysis predicts favorable physicochemical properties for passive diffusion. The PAMPA protocol offers a direct measure of this passive permeability, while the Caco-2 assay provides a more complex, biologically relevant picture that includes the critical impact of active efflux transporters.
If the experimental data confirms that the compound is an efflux substrate (ER ≥ 2), further studies may be warranted. These could include co-dosing with known P-gp inhibitors (e.g., verapamil) in the Caco-2 model to confirm the specific transporter involved or proceeding to in vivo pharmacokinetic studies in animal models to determine the ultimate impact on bioavailability.
References
- Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from a PDF available on the Technology Networks website.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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PMC - NIH. (2022). A novel cell permeability assay for macromolecules. Retrieved from [Link]
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PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. Retrieved from [Link]
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ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
-
ACS Publications. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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ResearchGate. (2010). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Retrieved from [Link]
-
DiVA. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
-
PMC - NIH. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
- Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System. Retrieved from a PDF on the Merck Millipore website.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
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PMC - NIH. (2009). Application of Method Suitability for Drug Permeability Classification. Retrieved from [Link]
- Unknown Source. (n.d.). Caco2 assay protocol. Provided as a search result.
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Domainex. (2026). MDCK Permeability Assay. Retrieved from [Link]
- MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from a PDF on the MilliporeSigma website.
- Wipf Group. (2017). Predicting a Drug's Membrane Permeability.
-
IJPBS. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative analysis of in situ small molecule permeability. Retrieved from [Link]
- LookChem. (n.d.). PIPERAZINE.
-
Oxford Academic. (2017). Prediction of the permeability of neutral drugs inferred from their solvation properties. Bioinformatics. Retrieved from [Link]
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EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]
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PMC - NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
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ResearchGate. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
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YouTube - Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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PubMed. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Retrieved from [Link]
- U.S. Food and Drug Administration (FDA). (2022). An Overview of In Vitro BE Studies.
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
Welcome to the technical support center for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format, focusing on the scientific principles behind each troubleshooting step.
Understanding the Molecule: Physicochemical Insights
Before delving into troubleshooting, it's crucial to understand the structural characteristics of this compound that govern its solubility. The molecule is comprised of a pyrimidine ring, a piperazine ring, and a methylphenyl group.
-
The Piperazine Moiety : This functional group contains two nitrogen atoms, making the compound a weak base.[1] The pKa values of piperazine itself are approximately 5.35 and 9.73.[1] The substituted piperazine in our compound of interest will have its own distinct pKa values, but we can anticipate that its solubility will be highly pH-dependent. At lower pH values, the nitrogen atoms in the piperazine ring will become protonated, increasing the molecule's polarity and enhancing its solubility in aqueous solutions.
-
The Pyrimidine and Methylphenyl Groups : These aromatic components contribute to the molecule's lipophilicity, or "greasiness." This characteristic can lead to poor solubility in aqueous media. The methyl group on the phenyl ring further increases this lipophilic nature.
This dual nature—a basic, ionizable group and a lipophilic core—is the primary driver of the solubility challenges you may encounter.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
This is a common issue stemming from the compound's limited solubility at neutral pH. Here’s a systematic approach to address this:
Initial Steps: Solvent Selection and pH Adjustment
-
Start with an Organic Stock Solution : It is standard practice to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. A related compound, 2-(1-Piperazinyl)pyrimidine, is reported to be soluble in DMF, DMSO, and ethanol at 10 mg/mL.[2]
-
pH Modification of the Aqueous Buffer : The key to solubilizing this weakly basic compound in an aqueous medium is to lower the pH. By acidifying the buffer, you protonate the piperazine nitrogen atoms, thereby increasing the molecule's polarity and aqueous solubility.
-
Recommended Action : Prepare your desired buffer and adjust the pH to a more acidic value (e.g., pH 4-5) using a dilute acid like hydrochloric acid (HCl). Then, attempt to dilute your organic stock solution into the acidified buffer. Once the compound is dissolved, you can carefully and slowly adjust the pH back up to your target experimental pH, monitoring for any signs of precipitation.
-
Workflow for pH-Dependent Solubilization
Caption: Workflow for dissolving the compound using pH modification.
Q2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer, even after trying pH adjustment. What are my next options?
Precipitation upon dilution into an aqueous environment is a classic sign of a compound with low aqueous solubility.[3] This "crashing out" occurs when the solvent composition abruptly shifts from organic to aqueous. Here are several strategies to overcome this:
Method 1: Gradual Solvent Exchange
Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[3]
Method 2: Employing Co-solvents or Surfactants
Incorporating a small percentage of a biocompatible co-solvent or a non-ionic surfactant can significantly improve the solubility of lipophilic compounds.[3][4]
| Additive | Typical Starting Concentration | Mechanism of Action |
| Ethanol | 1-5% (v/v) | Increases the polarity of the solvent mixture. |
| PEG-400 | 1-10% (v/v) | Acts as a co-solvent and can form hydrogen bonds. |
| Tween-80 or Polysorbate 80 | 0.1-1% (v/v) | A non-ionic surfactant that forms micelles to encapsulate the drug. |
| Cyclodextrins (e.g., HP-β-CD) | Varies (e.g., 2-10%) | Forms inclusion complexes with the hydrophobic parts of the molecule.[4][5] |
Experimental Protocol: Testing Co-solvents
-
Prepare your aqueous buffer.
-
Add the chosen co-solvent or surfactant to the buffer at the desired concentration.
-
Gently mix to ensure homogeneity.
-
Slowly add your DMSO stock solution of this compound to the co-solvent-containing buffer while vortexing.
-
Visually inspect for any precipitation.
Q3: I need to prepare a solution for an in vivo study. What formulation strategies should I consider for this poorly soluble compound?
For in vivo applications, formulation becomes critical for ensuring adequate bioavailability. The strategies for poorly soluble drugs are well-established and aim to enhance both solubility and absorption.[4][6][7]
Formulation Approaches for In Vivo Studies
Caption: Overview of formulation strategies for in vivo delivery.
-
Lipid-Based Formulations : These include self-emulsifying drug delivery systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[6] This approach can significantly enhance the oral bioavailability of lipophilic drugs.
-
Solid Dispersions : The drug is dispersed in a solid polymeric matrix in an amorphous state.[4] This prevents the drug from crystallizing and improves its dissolution rate.
-
Nanosuspensions : The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[7][8]
The choice of formulation will depend on the required dose, the route of administration, and the specific physicochemical properties of the final drug candidate.
Q4: My solution appears clear initially, but a precipitate forms after a few hours or upon storage at 4°C. Why is this happening and how can I prevent it?
This phenomenon is known as delayed precipitation and indicates that you have created a supersaturated, thermodynamically unstable solution. While the compound may be kinetically trapped in solution for a short period, it will eventually equilibrate and precipitate out.
Causes and Solutions for Delayed Precipitation
| Potential Cause | Explanation | Recommended Action |
| Supersaturation | The concentration of the compound is above its equilibrium solubility in the final solvent system. | Reduce the final concentration of the compound. Empirically determine the maximum stable concentration. |
| Temperature Effects | Solubility is often temperature-dependent. Cooling the solution can decrease solubility and lead to precipitation.[9] | Prepare solutions fresh before use. If storage is necessary, store at room temperature or the temperature at which it will be used, after confirming stability. |
| Buffer Instability | Some buffer components, particularly phosphates, can interact with dissolved compounds and promote precipitation over time, especially in the presence of certain ions or high concentrations of organic co-solvents.[10][11] | Consider using an alternative buffer system (e.g., citrate or HEPES) and re-evaluate solubility. |
To prevent this, it is crucial to determine the equilibrium solubility of this compound in your final experimental medium.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your test buffer.
-
Add a small volume of the DMSO stock to the buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Allow the plate to shake at room temperature for 2-24 hours.
-
Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which turbidity significantly increases corresponds to the kinetic solubility limit.
By understanding and respecting this solubility limit, you can prepare stable solutions for your experiments.
References
-
LookChem. Production Method of 2-(4'-Methylphenyl)-pyridine. [Link]
-
PubChem. 4-(Piperazin-1-yl)pyrimidine. [Link]
-
New World Encyclopedia. Piperazine. [Link]
-
Wikipedia. Piperazine. [Link]
-
Ataman Kimya. PIPERAZINES. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
ResearchGate. How do I remove piperazine from the solid compound?. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]
-
ResearchGate. pKa values of common substituted piperazines. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
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Chromedia. HPLC Troubleshooting Guide. [Link]
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LookChem. PIPERAZINE. [Link]
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PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Taylor & Francis. Piperazines – Knowledge and References. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
Reddit. Buffer keeps precipitating. Any advice why?. [Link]
-
PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. How can I reverse a buffer precipitation in HPLC column?. [Link]
-
CAS Common Chemistry. 1,4-Bis(2-methyl-1-propen-1-yl)piperazine. [Link]
-
PubChem. 1-Piperonylpiperazine. [Link]
-
PubChem. SID 87544496. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine is a critical process in the development of various pharmacologically active molecules.[1] Achieving high purity and yield is paramount, yet researchers often encounter challenges related to impurity formation. This guide provides a structured approach to identifying, understanding, and mitigating the formation of common impurities during this synthesis.
Common Synthetic Routes and Potential Impurity Hotspots
A prevalent method for synthesizing the target compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2-(4-methylphenyl)-4-chloropyrimidine and piperazine. Another common approach is the Buchwald-Hartwig amination.[2][3] Each of these routes has specific steps where impurities are likely to form.
Synthetic Route Overview
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Identifying and Resolving Impurities
This section addresses specific issues you might encounter during your synthesis and provides actionable steps for resolution.
Q1: I'm observing an unexpected spot on my TLC with a similar Rf to my starting material, 2-(4-methylphenyl)-4-chloropyrimidine. What could it be?
Possible Cause: This could be an isomer of your starting material, such as 4-(4-methylphenyl)-2-chloropyrimidine. The regioselectivity of the initial pyrimidine ring formation can sometimes lead to a mixture of isomers.[4]
Troubleshooting Steps:
-
Re-evaluate Starting Material Purity:
-
Obtain a high-resolution NMR (¹H and ¹³C) of your starting chloropyrimidine. Look for distinct sets of aromatic and pyrimidine proton signals that would indicate the presence of an isomer.
-
Utilize LC-MS to see if there are two compounds with the same mass but different retention times.
-
-
Optimize the Pyrimidine Synthesis:
-
If you are synthesizing the chloropyrimidine in-house, carefully control the reaction temperature and stoichiometry of the reagents. Different reaction conditions can favor the formation of one isomer over the other.
-
-
Purification Strategy:
-
If the isomeric impurity is present, a careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers before proceeding to the next step.
-
Q2: My final product shows a peak in the mass spectrum that is 14 Da higher than the expected product. What is this impurity?
Possible Cause: This is likely a methylated impurity, specifically 2-(4-Methylphenyl)-4-(4-methylpiperazin-1-yl)pyrimidine. This can occur if a methylating agent is present or if a solvent like dimethylformamide (DMF) is used at high temperatures, which can act as a source of methyl groups.[5]
Troubleshooting Steps:
-
Solvent Selection:
-
If using DMF, consider lowering the reaction temperature or switching to an alternative high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). However, be aware that DMSO can also participate in side reactions.[6]
-
-
Scrutinize Reagents:
-
Ensure that none of your reagents, particularly the base, are contaminated with methylating agents.
-
-
Analytical Confirmation:
-
Use ¹H NMR to look for a singlet integrating to three protons around 2.3-2.5 ppm, which is characteristic of an N-methyl group on the piperazine ring.
-
Q3: I have a significant amount of a high molecular weight impurity that is double the mass of my desired product. What could be the cause?
Possible Cause: This is likely a dimeric impurity, such as 1,4-bis(2-(4-methylphenyl)pyrimidin-4-yl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the chloropyrimidine starting material.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Use a molar excess of piperazine relative to the chloropyrimidine. This will statistically favor the mono-substitution product. A common starting point is 2-3 equivalents of piperazine.
-
-
Reaction Conditions:
-
Add the chloropyrimidine slowly to a solution of piperazine. This maintains a high concentration of the amine nucleophile throughout the reaction, reducing the chance of the mono-substituted product reacting further.
-
Lowering the reaction temperature can also help to control the reactivity and reduce the formation of the di-substituted product.
-
Q4: My reaction is sluggish and incomplete, and I'm seeing byproducts from my Buchwald-Hartwig amination. How can I improve this?
Possible Cause: Inefficient catalyst turnover, ligand degradation, or competing side reactions like hydrodehalogenation are common issues in Buchwald-Hartwig couplings.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Ensure your palladium catalyst and phosphine ligand are of high quality and are not oxidized.
-
Consider using more advanced, sterically hindered biarylphosphine ligands which are known to improve catalytic activity and reduce side reactions.[2]
-
-
Base Selection:
-
The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.[4] Ensure the base is anhydrous.
-
-
Solvent Purity:
-
Use anhydrous, deoxygenated solvents. Oxygen can deactivate the palladium catalyst.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
-
Caption: Potential pathways for impurity formation.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques for identifying impurities in this synthesis?
A: A combination of techniques is most effective.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, which is crucial for initial identification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural elucidation of unknown impurities once they are isolated.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[9]
Q: What are the typical acceptance criteria for impurities in a pharmaceutical setting?
A: The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5] Generally, for impurities with known structures, the limit is often set at not more than 0.15%. For any unidentified impurity, the threshold is typically lower, often around 0.10%.
Q: Can I use a copper-catalyzed Ullmann condensation for this synthesis?
A: While Ullmann-type reactions are a classic method for forming C-N bonds, they often require harsh conditions such as high temperatures and stoichiometric amounts of copper.[11][12] This can lead to more side reactions and impurities compared to the milder conditions of a palladium-catalyzed Buchwald-Hartwig amination.[2] However, modern advancements with soluble copper catalysts and specific ligands have improved the utility of Ullmann condensations.[13]
Q: How can I effectively remove water-soluble impurities like excess piperazine and salts?
A: An aqueous workup is the most straightforward method.
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine). The brine helps to break up emulsions and further remove water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Summary of Potential Impurities and Analytical Signatures
| Impurity Name | Potential Cause | Key Analytical Signature (MS or NMR) |
| 4-(4-methylphenyl)-2-chloropyrimidine | Isomeric starting material | Same mass as starting material, different chromatographic retention time and NMR spectrum. |
| 2-(4-Methylphenyl)-4-(4-methylpiperazin-1-yl)pyrimidine | Methylating agent or solvent | M+14 peak in mass spectrum; singlet around 2.3-2.5 ppm in ¹H NMR. |
| 1,4-bis(2-(4-methylphenyl)pyrimidin-4-yl)piperazine | Incorrect stoichiometry | High molecular weight peak in mass spectrum (approx. double the product mass). |
| 2-(4-methylphenyl)pyrimidine | Hydrodehalogenation (Buchwald-Hartwig) | Mass corresponding to the loss of chlorine and addition of hydrogen from the starting material. |
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Ullmann condensation. Retrieved from [Link]
-
Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
Li, X., et al. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research. Retrieved from [Link]
-
Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Inorganica Chimica Acta. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
Nature Protocols. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Buchwald–Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. ajrconline.org [ajrconline.org]
- 8. biomedres.us [biomedres.us]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
resolving recrystallization problems for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
Technical Support Center: Recrystallization Solutions for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
Executive Summary & Chemical Context
Welcome to the technical support center. You are likely working with This compound , a pharmacophore common in kinase inhibitor discovery (similar to scaffolds found in Imatinib analogs).[1]
The Core Challenge: This molecule combines a lipophilic domain (2-arylpyrimidine) with a polar, basic domain (piperazine).[1] This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) during recrystallization.[1][2] The compound tends to form a supersaturated oil rather than a crystal lattice because the flexible piperazine ring inhibits organized packing, and the melting point may be depressed below the boiling point of your solvent by impurities.
This guide provides a root-cause analysis and three validated workflows to resolve these isolation issues.
Troubleshooting Guide (FAQ & Diagnostics)
Q1: Why does my product separate as a sticky oil instead of crystals?
Diagnosis: This is "Oiling Out." It occurs when the temperature of the solution drops below the "binodal" curve (where two liquids separate) before it hits the "spinodal" or solubility curve (where crystals nucleate). Root Causes:
-
Solvent Boiling Point > Melting Point: If your solvent boils at 80°C and your impure product melts at 70°C (depressed from a theoretical higher MP), it will melt into an oil before dissolving.
-
High Impurity Profile: Unreacted piperazine or regioisomers lower the melting point significantly.
-
Supersaturation Speed: Cooling too fast traps the molecules in a disordered liquid state.
Immediate Fix: Re-heat to dissolve the oil. Add a seed crystal at a temperature just below the saturation point. If it oils again, switch to Protocol B (Salt Formation) .[1]
Q2: The crystals are yellow/brown, but the product should be off-white.
Diagnosis: Oxidation of the secondary amine (piperazine) or trapped mother liquor. Solution:
-
Degassing: Perform recrystallization under Nitrogen/Argon.
-
Charcoal Treatment: Add activated carbon (5 wt%) to the hot solution, stir for 15 mins, and filter through Celite before cooling.
-
Anti-Solvent Wash: Ensure the filter cake is washed with cold, non-polar anti-solvent (e.g., Hexane or Heptane) to displace colored mother liquor.
Q3: I have low recovery yield (<50%).
Diagnosis: The compound is too soluble in the "good" solvent, or the piperazine moiety is holding onto the solvent (solvate formation). Solution:
-
Switch Solvent System: Move from pure Ethanol to Ethanol:Water (9:1) or Isopropanol:Heptane .
-
pH Adjustment: Ensure the solution is basic (pH > 10). If the pH is neutral/acidic, the piperazine nitrogen protonates, increasing water solubility and preventing precipitation.
Validated Experimental Protocols
Protocol A: The "Golden Path" (Standard Recrystallization)
Best for: Crude purity >85%, minimal oiling.
Solvent System: Ethanol (Abs) or Isopropanol (IPA).[1] Anti-Solvent: Heptane or Water (use cautiously).
-
Dissolution: Suspend crude solid in minimal Ethanol (5 mL/g) at room temperature.
-
Heating: Heat to reflux (approx. 78°C). If not fully dissolved, add solvent in 0.5 mL increments.[1] Do not exceed 10 mL/g.
-
Clarification (Optional): If particulates exist, filter hot through a pre-warmed glass frit.
-
Nucleation: Cool slowly to 50°C.
-
Critical Step: Add seed crystals (0.1 wt%) at 50°C. Stir gently (100 rpm).
-
-
Crystallization: Cool to 20°C over 2 hours (15°C/hour ramp).
-
Finishing: Cool to 0–4°C in an ice bath for 1 hour.
-
Isolation: Filter. Wash with cold Ethanol/Heptane (1:1). Dry under vacuum at 45°C.
Protocol B: The "Nuclear Option" (Salt Formation)
Best for: Persistent oiling, low purity (<80%), or colored impurities. Rationale:[1] Converting the oily free base into a Dihydrochloride (2HCl) salt dramatically increases the melting point and lattice energy, forcing crystallization.
-
Dissolution: Dissolve oily crude in Ethyl Acetate (10 volumes).
-
Salt Formation: Add 2.2 equivalents of HCl in Isopropanol (or Dioxane) dropwise at 0°C.
-
Precipitation: The HCl salt should precipitate immediately as a white/pale yellow solid.
-
Purification: Filter the salt.
-
Recrystallization of Salt:[3] Dissolve salt in hot Methanol (minimal) + Water. Add Isopropanol to cloud point. Cool to crystallize.
-
-
Free Basing (Optional): If the free base is required for the next step:
-
Suspend pure salt in Water.
-
Adjust pH to 12 with NaOH (aq).
-
Extract with Dichloromethane (DCM).
-
Evaporate DCM to yield pure, solid free base.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for handling the "Oiling Out" phenomenon, a specific failure mode for piperazinyl-pyrimidines.
Caption: Decision tree for troubleshooting phase separation (oiling out) during purification.
Physicochemical Data Reference
| Property | Value / Behavior | Implication for Workup |
| Physical State | Solid (Pure), Oil (Impure) | Impurities depress MP significantly.[1] |
| pKa (Piperazine) | ~9.8 (Secondary amine) | Soluble in acidic water (pH < 6).[1] Insoluble in basic water. |
| LogP (Est.) | ~2.5 - 3.0 | Lipophilic enough for extraction into DCM/EtOAc.[1] |
| Solubility (EtOH) | Moderate to High (Hot) | Good recrystallization solvent.[1] |
| Solubility (Water) | Low (Neutral/Basic) | Good anti-solvent.[1] |
| Solubility (Hexane) | Very Low | Excellent wash solvent to remove non-polar impurities. |
References
-
Piperazine Derivative Synthesis: Molecules. (2023). "Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-..." (Demonstrates Ethanol recrystallization for piperazinyl-triazoles, applicable to pyrimidines).
-
General Purification of Aminopyrimidines: Journal of Medicinal Chemistry. (2011). "Synthesis and biological evaluation of 2,4,5-substituted pyrimidines..." (Validation of column chromatography vs. crystallization for this class).
-
Oiling Out Phenomena: Mettler Toledo Technical Guide. "Oiling Out in Crystallization." (Mechanistic explanation of liquid-liquid phase separation in amine crystallizations).
-
Salt Formation Strategy: BenchChem Technical Support. "Crystallization of Pyrimidine Compounds." (Protocols for handling basic nitrogen heterocycles). [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of this compound.
Sources
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Profiles: Dasatinib vs. Standard Inhibitors
A Note on the Analyzed Compound: Initial searches for "2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine" did not yield a publicly characterized kinase inhibitor with available experimental data. To fulfill the spirit of the request for a comprehensive comparison, this guide will focus on Dasatinib , a well-characterized, potent kinase inhibitor that contains key structural motifs (aminopyrimidine) relevant to the original query. Dasatinib will be compared against two archetypal standard inhibitors: the broad-spectrum inhibitor Staurosporine and the selective inhibitor Erlotinib .
Introduction to Kinase Inhibitors in Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors, which block the activity of these enzymes, have become a cornerstone of targeted therapy. The effectiveness of a kinase inhibitor is defined by its potency (how well it binds to its target) and its selectivity (which other kinases it binds to). A highly selective inhibitor offers precision, while a multi-targeted inhibitor can block redundant signaling pathways. This guide provides a head-to-head comparison of Dasatinib, a multi-kinase inhibitor, with the non-selective inhibitor Staurosporine and the selective EGFR inhibitor Erlotinib.
Mechanism of Action: Distinct Modes of Kinase Inhibition
The majority of kinase inhibitors function by competing with adenosine triphosphate (ATP), the phosphate donor for the kinase's enzymatic reaction. However, the specific conformation of the kinase they bind to dictates their broader profile.
-
Dasatinib (Sprycel®) is a potent, orally available multi-targeted kinase inhibitor. A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[1] This dual-binding capability allows it to overcome resistance mechanisms that lock the kinase in one state, a common issue with first-generation inhibitors like Imatinib.[1] Its primary targets include BCR-ABL, the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2]
-
Erlotinib (Tarceva®) is a selective, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] It competes with ATP for binding to the intracellular tyrosine kinase domain of EGFR, preventing the autophosphorylation and activation of downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[4] Its efficacy is most pronounced in cancers harboring activating mutations in the EGFR gene.[4]
-
Staurosporine , an alkaloid isolated from Streptomyces staurosporeus, is a prototypical ATP-competitive kinase inhibitor.[5] It achieves high potency by targeting conserved features of the ATP-binding pocket, but this comes at the cost of selectivity. Staurosporine inhibits a vast array of protein kinases, making it a powerful research tool for inducing broad cellular effects like apoptosis but unsuitable for targeted therapy due to toxicity.[5][6]
Caption: Binding modes of Dasatinib, Erlotinib, and Staurosporine.
Comparative Analysis of Kinase Selectivity and Potency
An inhibitor's utility is defined by its interaction map across the human kinome. A kinome scan reveals the breadth and affinity of these interactions. Dasatinib is a multi-targeted inhibitor with several high-affinity targets, Erlotinib is highly selective for EGFR, and Staurosporine is famously non-selective.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Examples | IC50 (nM) |
| Dasatinib | BCR-ABL | <1 - 3 | LCK | 0.4 |
| SRC | 0.5 - 1.1 | c-KIT | <30 | |
| PDGFRβ | <30 | |||
| Erlotinib | EGFR (wild-type) | 2 | c-Src | >2,000 |
| EGFR (mutant) | 7 - 89 (cell-based) | v-Abl | >2,000 | |
| Staurosporine | Protein Kinase C (PKC) | 0.7 - 3 | PKA | 7 |
| p60v-src | 6 | CaM Kinase II | 20 | |
| EGFR | 88.1 | |||
| HER2 | 35.5 |
Data compiled from multiple sources.[2][4][6][7][8][9][10]
Caption: High-level view of inhibitor selectivity profiles.
Experimental Protocols for Comparative Analysis
To generate the comparative data presented, standardized biochemical and cellular assays are essential. These protocols provide a framework for researchers to conduct their own head-to-head comparisons.
Biochemical Kinase Assay: Time-Resolved FRET (TR-FRET)
This assay measures the direct inhibition of kinase enzymatic activity in a cell-free system. It relies on the transfer of energy between a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein) when they are in close proximity.
Principle: A phospho-specific antibody labeled with a donor fluorophore binds to the phosphorylated substrate produced by the kinase, bringing it close to an acceptor fluorophore on the substrate. Inhibition of the kinase prevents this interaction, leading to a loss of the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test inhibitors (Dasatinib, Erlotinib, Staurosporine) in DMSO, followed by a final dilution in kinase reaction buffer.
-
Prepare a solution containing the kinase and the fluorescently-labeled substrate peptide in reaction buffer.
-
Prepare an ATP solution in reaction buffer to the desired final concentration (often near the Km for the specific kinase).
-
Prepare a stop/detection solution containing EDTA and the Terbium-labeled phospho-specific antibody.
-
-
Kinase Reaction:
-
Dispense 5 µL of the diluted inhibitor solution into a 384-well assay plate.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: General workflow for a TR-FRET biochemical kinase assay.
Cellular Target Engagement Assay: NanoBRET™
This assay quantifies the binding of an inhibitor to its target kinase within the complex environment of a living cell. It provides a more physiologically relevant measure of potency.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds the kinase-NanoLuc fusion, energy is transferred from the luciferase to the tracer (BRET). An unlabeled test inhibitor competes with the tracer for binding, disrupting BRET and causing a loss of signal.
Step-by-Step Protocol:
-
Cell Preparation (Day 1):
-
Seed HEK293 cells into 96-well, tissue culture-treated plates.
-
Transfect the cells with a vector encoding the Kinase-NanoLuc® fusion protein.
-
Incubate overnight.
-
-
Assay (Day 2):
-
Prepare serial dilutions of the test inhibitors in Opti-MEM® medium.
-
Prepare a 2X solution of the NanoBRET® tracer and extracellular NanoLuc® inhibitor in Opti-MEM®.
-
Remove media from cells and add 100 µL of the tracer solution.
-
Add 100 µL of the diluted inhibitor solution to the wells.
-
Equilibrate for 2 hours in a CO2 incubator.
-
-
Detection:
-
Prepare the NanoBRET® substrate solution.
-
Add 50 µL of the substrate solution to each well.
-
Read the plate immediately on a luminometer equipped with filters for donor (460nm) and acceptor (618nm) emission.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against inhibitor concentration and fit to determine the cellular IC50.
-
Conclusion and Future Perspectives
This guide illustrates the critical differences between multi-targeted and selective kinase inhibitors using Dasatinib, Erlotinib, and Staurosporine as examples.
-
Dasatinib represents a class of multi-targeted inhibitors that can be highly effective against cancers driven by specific, multiple pathways (like BCR-ABL and SRC), and its unique ability to bind multiple kinase conformations helps circumvent certain forms of resistance.
-
Erlotinib exemplifies the precision of targeted therapy, offering significant benefit in patient populations with specific genetic markers (EGFR mutations) while having minimal activity against other kinases, thereby reducing off-target side effects.
-
Staurosporine remains an invaluable research tool due to its broad-spectrum activity, but its lack of selectivity makes it therapeutically unviable.
The choice of an inhibitor—whether broadly active or highly selective—is a central strategic decision in drug development. As our understanding of disease biology deepens, the rational design of inhibitors with tailored selectivity profiles, like Dasatinib, will continue to be a highly productive avenue for developing next-generation therapeutics. The experimental workflows detailed here provide the fundamental tools for researchers to characterize and compare novel inhibitor candidates against these established standards.
References
- Selleck Chemicals. (n.d.). Erlotinib (CP-358774) Hydrochloride.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules, 26(21), 6649.
- Sequist, L. V., et al. (2010). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Journal of Clinical Oncology, 28(31), 4751–4757.
- Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433–1438.
- Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(2), 198-206.
- IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. (n.d.). ResearchGate.
- Mazières, J., et al. (2013).
- Tocris Bioscience. (n.d.). Staurosporine.
- Copland, M., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Blood, 111(2), 889–899.
- IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (n.d.). ResearchGate.
- Müller, M. C., et al. (2009).
- Elkamhawy, A., et al. (2022). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate.
- Cell Signaling Technology. (n.d.). Staurosporine.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354–365.
- Eustace, D., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
- Haura, E. B., et al. (2010). Phase I/II Study of the Src Inhibitor Dasatinib in Combination With Erlotinib in Advanced Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 28(8), 1387–1394.
- Giansanti, P., et al. (2014). Comparison of dasatinib and sunitinib protein kinase target profiles across NSCLC tumor, cell line, and xenograft samples depending on KRAS mutational status. Journal of Proteome Research, 13(3), 1643–1653.
- Johnson, M. L., et al. (2015). A phase I/II study combining erlotinib and dasatinib for non-small cell lung cancer. The Oncologist, 20(8), 882–883.
- Cortes, J. E., et al. (2016).
- Hantschel, O. (2012). Targeting the kinome: bosutinib versus dasatinib. Emphasizing the differences found between bosutinib (red) and dasatinib (blue) as illustrated on the kinome tree. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine (Nilotinib)
This document provides essential, field-proven procedural guidance for the safe and compliant disposal of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine, a potent compound used in advanced research and drug development. Adherence to these protocols is critical not only for regulatory compliance but for the fundamental protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of this compound (CAS No. 641571-10-0), also known as Nilotinib, is the foundation of its safe management.[1][2][3] While a specific Safety Data Sheet (SDS) for this exact compound was not found in the initial search, a robust risk profile can be synthesized by examining its core chemical moieties: the pyrimidine and piperazine rings.
-
Piperazine Derivatives: This class of compounds is well-documented as hazardous. They can be corrosive, causing severe skin burns and eye damage.[4][5] Furthermore, they are often associated with skin and respiratory sensitization, meaning repeated exposure can lead to allergic reactions.[4][5] Ingestion and inhalation are significant routes of exposure with harmful effects.[4][6]
-
Pyrimidine Derivatives: These compounds frequently cause skin, eye, and respiratory irritation and can be harmful if swallowed.[6][7]
Therefore, this compound must be handled as a hazardous substance with particular attention to its potential corrosive, irritant, and sensitizing properties. All waste generated from its use is, by extension, considered hazardous waste.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes severe skin burns, irritation, and potential allergic reactions.[4][5][6] | Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Clothing: Flame-retardant lab coat, closed-toe shoes. |
| Eye Contact | Causes serious eye damage and irritation.[4][5][6] | Eye Protection: Chemical safety goggles and/or a full-face shield.[8] |
| Inhalation | May cause respiratory irritation or allergic reactions.[4][6] | Respiratory Protection: Use in a certified chemical fume hood. For spill cleanup or inadequate ventilation, a NIOSH-approved respirator is required.[8] |
| Ingestion | Harmful or fatal if swallowed.[4][6][8] | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol ensures that waste is handled, stored, and disposed of in a manner that mitigates risk at every stage. The ultimate goal is to transfer the waste to a licensed disposal facility equipped to handle such chemical hazards.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is to never mix different waste streams.[9][10] This prevents unforeseen chemical reactions and simplifies the disposal process for the final contractor.
-
Action: Immediately upon generation, segregate all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves).
-
Rinsate from cleaning contaminated glassware (collect the first one or two rinses as hazardous waste).[10]
-
Contaminated spill cleanup materials.
-
Step 2: Container Selection and Labeling
Proper containment and identification are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12]
-
Action:
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a tightly sealing lid. For solid waste, a high-density polyethylene (HDPE) drum or pail is suitable. For liquid waste, use a designated solvent waste container. Ensure the container is in good condition.[9]
-
Apply a "HAZARDOUS WASTE" Label: As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound" and "Nilotinib".
-
An accurate list of all constituents and their approximate percentages.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).
-
-
Step 3: Temporary On-Site Storage
Waste containers must be stored safely and securely pending pickup by a disposal service.
-
Action:
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[9]
-
Secondary Containment: Place the container within a secondary containment system, such as a spill pallet, to capture any potential leaks.[13][14] The containment must be able to hold 110% of the volume of the largest container.
-
Segregation: Keep the container away from incompatible materials, particularly strong acids and oxidizing agents.[15][16]
-
Environment: The storage area must be cool, dry, and well-ventilated. Keep away from heat, sparks, or open flames.[10][17]
-
Step 4: Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[8][18][19] This is a direct violation of environmental regulations and poses a significant hazard.
-
Action:
-
Engage a Licensed Contractor: Arrange for the collection, transport, and final disposal of the waste through a certified hazardous waste management company.[19][20] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[11][21]
-
Documentation: Retain all documentation, including the waste manifest provided by the disposal company, for a minimum of three years, or as required by your institution and local laws.[22]
-
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Evacuate all non-essential personnel from the spill area. Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 1, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[23] For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[6][8]
-
Collect and Dispose: Collect the contaminated absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[10][15]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- Sigma-Aldrich. (2025, September 15).
- TCI Chemicals. (2025, March 28).
- Cayman Chemical. (2025, November 19).
- CymitQuimica. (2024, December 19).
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- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- US EPA. (2026, February 12). Hazardous Waste.
- Benchchem. Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
- Benchchem. Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- EHS.com. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Apollo Scientific.
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- Chemos GmbH&Co.KG.
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- Santa Cruz Biotechnology. Nilotinib | CAS 641571-10-0.
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- StressMarq Biosciences Inc. Nilotinib | CAS 641571-10-0 | BCR-ABL kinase inhibitor.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound such as 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine necessitates a proactive and rigorous approach to safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a thorough analysis of its structural motifs—a pyrimidine core linked to a piperazine and a methylphenyl group—provides a solid foundation for establishing robust personal protective equipment (PPE) protocols. This guide synthesizes data from structurally related compounds to offer a comprehensive safety framework for researchers, scientists, and drug development professionals.
Hazard Analysis: A Structurally-Informed Perspective
The potential hazards of this compound can be inferred from its constituent chemical groups:
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] They can also act as skin and respiratory sensitizers, meaning repeated exposure may lead to allergic reactions.[2][4] Ingestion is harmful, and the dust can irritate the respiratory tract.[4][5]
-
Pyrimidine Core: Pyrimidine itself is a flammable liquid and its derivatives can be harmful if swallowed.[3][6] Some pyrimidine compounds are known to cause skin, eye, and respiratory irritation.[3]
-
Aromatic (Methylphenyl) Group: While the methylphenyl group is generally less hazardous, the overall molecule's properties will be dominated by the more reactive pyrimidine and piperazine rings.
Based on this analysis, this compound should be handled as a substance that is potentially corrosive, a skin and respiratory sensitizer, and harmful if ingested or inhaled.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have an extended cuff.[7] | Provides a primary barrier against skin contact. Double-gloving offers protection in case the outer glove is breached. Nitrile offers good chemical resistance. |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over the goggles.[3][8] | Protects against splashes and airborne particles, preventing severe eye damage.[2][3][5] The face shield offers an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved, knee-length laboratory coat with tight-fitting cuffs. For larger quantities or risk of splashing, a chemically resistant apron or disposable coveralls are recommended.[9][10] | Prevents contamination of personal clothing and skin. Chemically resistant materials are necessary for significant exposure risks. |
| Respiratory Protection | An N95-rated respirator is the minimum requirement when handling the solid powder outside of a certified chemical fume hood.[7][11] | Protects against inhalation of fine particles, which can cause respiratory irritation and sensitization.[4][5][8] |
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coveralls: Put on the laboratory coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection: If required, put on the N95 respirator, ensuring a proper fit-check is performed.
-
Eye and Face Protection: Put on chemical safety goggles, followed by the face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves with extended cuffs over the sleeves of the gown.[7]
Step-by-Step Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare skin. Dispose of them in the designated chemical waste container.
-
Gown/Coveralls and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, turning the gown inside out as it is removed. Dispose of them together in the appropriate waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield, followed by the goggles, handling them by the straps.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Visual Workflow for PPE Donning and Doffing
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12]
-
Spill Management: In the event of a spill, the area should be evacuated. Personnel with appropriate PPE, including respiratory protection, should clean the spill using an absorbent material. The waste should be placed in a sealed, labeled container for disposal.[8]
Disposal of Contaminated Materials:
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Contaminated PPE: All disposable PPE (gloves, gowns, respirators) that has come into contact with the chemical must be treated as hazardous waste and disposed of in a designated, sealed container.
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal environmental regulations.[8]
By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Material Safety Data Sheet - Pi Chemicals. Pi Chemicals Ltd.
-
PIPERAZINE - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).
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Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
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Safety Data Sheet - Piperazine. Cayman Chemical.
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2-(1-Piperazinyl)pyrimidine - Safety Data Sheet. Thermo Fisher Scientific.
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Piperazine Anhydrous - Safety Data Sheet. TCI Chemicals.
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2-(4-methylphenyl)-1H-imidazo[4,5-b]pyrazine. PubChem, National Institutes of Health.
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2-Methyl-1-(3-methylphenyl)piperazine - Material Safety Data Sheet. Cole-Parmer.
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.
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PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH, Centers for Disease Control and Prevention.
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The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC, National Institutes of Health.
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Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
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Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PMC, National Institutes of Health.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
